molecular formula C11H7N3O2 B13620759 5-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic acid

5-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13620759
M. Wt: 213.19 g/mol
InChI Key: BMAFEVVYEWGVTD-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a cyanophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable acid catalyst to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Cyanophenyl)-1H-pyrazole-3-carboxamide
  • 5-(3-Cyanophenyl)-1H-pyrazole-3-thiocarboxamide
  • 5-(3-Cyanophenyl)-1H-pyrazole-3-methylcarboxylate

Uniqueness

5-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

3-(3-cyanophenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C11H7N3O2/c12-6-7-2-1-3-8(4-7)9-5-10(11(15)16)14-13-9/h1-5H,(H,13,14)(H,15,16)

InChI Key

BMAFEVVYEWGVTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NNC(=C2)C(=O)O)C#N

Origin of Product

United States

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